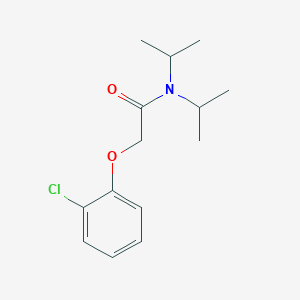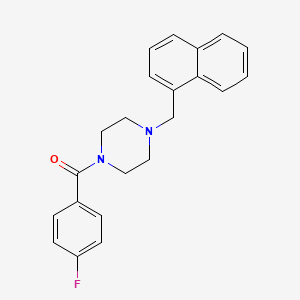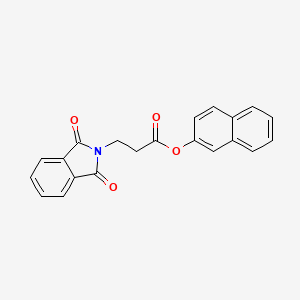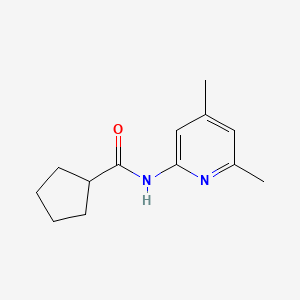
N-(2-ethylphenyl)-N-(methylsulfonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-N-(methylsulfonyl)glycine, also known as Tolfenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is used to treat pain and inflammation associated with various conditions, including arthritis, menstrual cramps, and migraines. In recent years, Tolfenamic acid has gained attention for its potential use in scientific research due to its unique chemical properties.
Mécanisme D'action
N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are a type of lipid molecule that are involved in the inflammatory response. By inhibiting the activity of COX enzymes, N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid reduces the production of prostaglandins, which helps to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid has a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to have anti-oxidant and anti-apoptotic effects. It also has the ability to modulate the immune response, which can be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid in lab experiments is its ability to inhibit COX enzymes, which makes it a useful tool in the study of inflammation and pain. It also has a relatively low toxicity profile, which makes it a safe choice for use in cell culture and animal studies. However, it is important to note that N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of results.
Orientations Futures
There are a number of future directions for research on N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid. One area of interest is in the development of new cancer treatments based on its anti-cancer properties. Another area of research is in the study of its effects on the immune system, which could have implications for the treatment of autoimmune diseases. Additionally, there is interest in exploring the use of N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid can be synthesized using a variety of methods, including the reaction of 2-ethylphenol with methylsulfonyl chloride to form 2-ethylphenyl methyl sulfone. This compound is then reacted with glycine to form N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid. Other methods include the reaction of 2-ethylphenol with chloroacetic acid and the reaction of 2-ethylphenol with glycine and sulfuric acid.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects, which can help to prevent the spread of cancer.
Propriétés
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-9-6-4-5-7-10(9)12(8-11(13)14)17(2,15)16/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDHWHTIOYGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-N-(methylsulfonyl)glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5810684.png)
![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)
![N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5810695.png)
![2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)

![5-(3-nitrophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5810715.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5810721.png)

![6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)



